molecular formula C9H10N2 B14656967 (2-Diazopropyl)benzene CAS No. 52809-55-9

(2-Diazopropyl)benzene

Cat. No.: B14656967
CAS No.: 52809-55-9
M. Wt: 146.19 g/mol
InChI Key: FNYGECOQSMJECD-UHFFFAOYSA-N
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Description

(2-Diazopropyl)benzene is an organic compound that contains a diazo group (-N=N-) attached to a benzene ring with a propyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Diazopropyl)benzene can be synthesized through the diazotization of 2-propylaniline. The process involves the reaction of 2-propylaniline with nitrous acid, which is typically generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures to prevent the decomposition of the diazonium salt intermediate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2-Diazopropyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The diazo group can be oxidized to form azoxy compounds.

    Reduction: Reduction of the diazo group can yield hydrazine derivatives.

    Substitution: The diazo group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted benzene derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

The major products formed from these reactions include azoxy compounds, hydrazine derivatives, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Diazopropyl)benzene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Diazopropyl)benzene involves the formation of reactive intermediates, such as carbenes or nitrenes, upon decomposition of the diazo group. These intermediates can interact with various molecular targets, leading to a range of chemical transformations. The pathways involved include insertion into C-H, O-H, and N-H bonds, as well as cyclopropanation and rearrangement reactions.

Comparison with Similar Compounds

Similar Compounds

    Diisopropylbenzene: An organic compound with two isopropyl groups attached to a benzene ring.

    Azobenzene: Contains a diazo group connecting two benzene rings.

    Propylbenzene: A benzene ring with a single propyl group attached.

Properties

CAS No.

52809-55-9

Molecular Formula

C9H10N2

Molecular Weight

146.19 g/mol

IUPAC Name

2-diazopropylbenzene

InChI

InChI=1S/C9H10N2/c1-8(11-10)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3

InChI Key

FNYGECOQSMJECD-UHFFFAOYSA-N

Canonical SMILES

CC(=[N+]=[N-])CC1=CC=CC=C1

Origin of Product

United States

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